molecular formula C14H6Br2N2O B12454825 {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile

{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B12454825
M. Wt: 378.02 g/mol
InChI Key: YRJOVCMHZORGGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 2,5-dibromobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dibromophenyl group and nitrile moieties play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • {[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}propanedinitrile
  • {[5-(2,5-Difluorophenyl)furan-2-yl]methylidene}propanedinitrile
  • {[5-(2,5-Dimethylphenyl)furan-2-yl]methylidene}propanedinitrile

Uniqueness

{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can enhance the compound’s ability to participate in substitution reactions and affect its electronic properties .

Properties

Molecular Formula

C14H6Br2N2O

Molecular Weight

378.02 g/mol

IUPAC Name

2-[[5-(2,5-dibromophenyl)furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6Br2N2O/c15-10-1-3-13(16)12(6-10)14-4-2-11(19-14)5-9(7-17)8-18/h1-6H

InChI Key

YRJOVCMHZORGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=C(C#N)C#N)Br

Origin of Product

United States

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